1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
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Overview
Description
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a chemical compound with a complex structure that includes two pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the reaction of 1-methylpyrazole with appropriate reagents to introduce the dimethyl and aminomethyl groups. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane or tetrahydrofuran at low temperatures under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 5-Amino-1,3-dimethylpyrazole
Uniqueness
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is unique due to its dual pyrazole structure, which provides distinct chemical properties and reactivity. This makes it a valuable compound for the synthesis of complex molecules and for applications in medicinal chemistry.
Properties
Molecular Formula |
C10H16ClN5 |
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Molecular Weight |
241.72 g/mol |
IUPAC Name |
1,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-8-4-10(13-15(8)3)11-5-9-6-12-14(2)7-9;/h4,6-7H,5H2,1-3H3,(H,11,13);1H |
InChI Key |
VKNKCWRHOVZJRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2)C.Cl |
Origin of Product |
United States |
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